N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two aromatic rings with methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.
Aromatic Substitution: The aromatic rings with methyl substituents can be incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine-based compounds and carboxamides.
This compound: can be compared with compounds such as N-phenylpyrrolidine-3-carboxamide and N-(4-methylphenyl)-pyrrolidine-3-carboxamide.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern on the aromatic rings and the presence of both a pyrrolidine ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-13-4-7-17(8-5-13)22-12-16(11-19(22)23)20(24)21-18-9-6-14(2)10-15(18)3/h4-10,16H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
YZGHTARWCKZLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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